5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one 5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17586217
InChI: InChI=1S/C12H20N2O2/c1-5-9-11(6-2)14(16)12(15)10(13-9)7-8(3)4/h8,16H,5-7H2,1-4H3
SMILES:
Molecular Formula: C12H20N2O2
Molecular Weight: 224.30 g/mol

5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one

CAS No.:

Cat. No.: VC17586217

Molecular Formula: C12H20N2O2

Molecular Weight: 224.30 g/mol

* For research use only. Not for human or veterinary use.

5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one -

Specification

Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
IUPAC Name 5,6-diethyl-1-hydroxy-3-(2-methylpropyl)pyrazin-2-one
Standard InChI InChI=1S/C12H20N2O2/c1-5-9-11(6-2)14(16)12(15)10(13-9)7-8(3)4/h8,16H,5-7H2,1-4H3
Standard InChI Key LATQIRHTCMSUQX-UHFFFAOYSA-N
Canonical SMILES CCC1=C(N(C(=O)C(=N1)CC(C)C)O)CC

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one is systematically named according to IUPAC guidelines, reflecting its substitution pattern on the pyrazinone ring. The molecular formula C₁₁H₁₅N₂O corresponds to a molecular weight of 197.25 g/mol. The structure comprises a six-membered pyrazine ring with two nitrogen atoms at positions 1 and 4, substituted by hydroxyl, ethyl, and isobutyl groups (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅N₂O
Molecular Weight197.25 g/mol
SolubilityLimited data; likely polar aprotic solvents
Melting PointNot reported

Structural Analysis

The pyrazine ring’s aromaticity is modified by the hydroxyl group at position 1, which introduces keto-enol tautomerism. The ethyl groups at positions 5 and 6 and the isobutyl group at position 3 create steric hindrance, influencing reactivity. Computational modeling suggests that the isobutyl substituent adopts a gauche conformation to minimize steric clashes with adjacent ethyl groups.

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves multi-step reactions starting from simpler pyrazine precursors. One documented route begins with 2-isobutyl-3-methoxypyrazine, which undergoes sequential alkylation and hydrolysis:

  • Alkylation: Reaction with ethyl bromide in the presence of a base (e.g., K₂CO₃) introduces ethyl groups at positions 5 and 6.

  • Hydrolysis: Acidic or basic conditions cleave the methoxy group, yielding the hydroxyl substituent at position 1.

Reaction Scheme:

2-Isobutyl-3-methoxypyrazineBaseEtBr5,6-Diethyl-3-isobutyl-1-methoxypyrazineH₃O⁺Hydrolysis5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one\text{2-Isobutyl-3-methoxypyrazine} \xrightarrow[\text{Base}]{\text{EtBr}} \text{5,6-Diethyl-3-isobutyl-1-methoxypyrazine} \xrightarrow[\text{H₃O⁺}]{\text{Hydrolysis}} \text{5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one}

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) are critical for isolating the final product due to byproduct formation during alkylation. Reported yields range from 15–30%, highlighting challenges in steric control and regioselectivity.

Molecular Properties and Spectroscopic Data

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band near 3200 cm⁻¹ confirms the hydroxyl group. Peaks at 1650 cm⁻¹ and 1550 cm⁻¹ correspond to C=O and C=N stretching, respectively.

  • NMR:

    • ¹H NMR: Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.1–2.3 ppm (isobutyl CH₂), and δ 4.9 ppm (OH, broad) are characteristic.

    • ¹³C NMR: The carbonyl carbon resonates at δ 170 ppm, while pyrazine ring carbons appear between δ 140–160 ppm.

Reactivity Profile

The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. Electrophilic substitution reactions preferentially occur at the nitrogen-adjacent positions, though steric bulk limits reactivity. Oxidation studies suggest stability under ambient conditions but degradation under strong oxidizers.

CompoundOdor DescriptionThreshold (μg/kg)Source
3,5-Dimethyl-2-isobutylpyrazineRoasted, nutty<1
2-Ethyl-3,6-dimethylpyrazineEarthy, potato-like76
5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-oneNot reported-

Medicinal and Biological Research

Alkylpyrazines exhibit antimicrobial and anti-inflammatory properties. Though specific studies on this compound are lacking, its hydroxyl group may enhance bioavailability compared to non-polar analogs. Molecular docking studies suggest potential interaction with bacterial enzyme active sites, meriting further investigation.

Research Gaps and Future Directions

  • Sensory Analysis: Empirical evaluation of odor thresholds and flavor contributions.

  • Synthetic Optimization: Development of catalytic methods to improve yield and regioselectivity.

  • Biological Screening: Antibacterial and antifungal assays to explore therapeutic potential.

  • Stability Studies: Long-term storage stability under varying temperatures and pH conditions.

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